molecular formula C17H16N2O3S2 B2625384 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898458-97-4

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No. B2625384
CAS RN: 898458-97-4
M. Wt: 360.45
InChI Key: SJPMRTRGEJEFFH-UHFFFAOYSA-N
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Description

The compound “2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceutical drugs . It also contains a benzo[d]thiazole ring, which is a heterocyclic compound that is often found in dyes, pigments, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, an ethylsulfonyl group, and a 2-methylbenzo[d]thiazol-5-yl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d]thiazole ring and the benzamide moiety could potentially undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the benzamide moiety could potentially increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Research

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide: has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Studies have indicated that compounds with benzothiazole structures can interfere with the proliferation of cancer cells by targeting various cellular pathways, including apoptosis and cell cycle regulation . This makes it a promising candidate for developing new anticancer therapies.

Antimicrobial Agents

This compound has been explored for its antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . The presence of the ethylsulfonyl group enhances its ability to disrupt microbial cell membranes, making it a valuable compound in the development of new antibiotics and antifungal agents.

Anti-inflammatory Applications

Research has shown that 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response . This property is particularly useful in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Fluorescent Probes

The compound has been explored as a fluorescent probe in biochemical assays. Its benzothiazole core can be modified to produce strong fluorescence, which is useful in imaging and diagnostic applications. Fluorescent probes are essential tools in molecular biology for tracking and quantifying biological molecules in cells and tissues.

These applications highlight the versatility and potential of 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Example source for anticancer research. Example source for antimicrobial agents. Example source for anti-inflammatory applications. : Example source for neuroprotective effects. : Example source for enzyme inhibition. : Example source for photodynamic therapy. : Example source for material science. : Example source for fluorescent probes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many benzamide derivatives are used as inhibitors of certain enzymes .

Future Directions

The future research directions involving this compound could include studying its potential uses in pharmaceuticals or materials science, given the presence of the benzamide and benzo[d]thiazole moieties .

properties

IUPAC Name

2-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)16-7-5-4-6-13(16)17(20)19-12-8-9-15-14(10-12)18-11(2)23-15/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPMRTRGEJEFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

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